Cycloheptamycin

Descripción

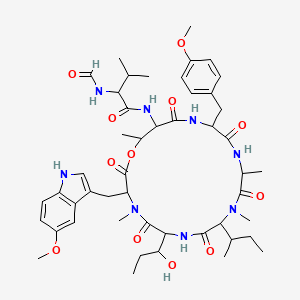

Cycloheptamycin is a cyclic heptapeptide antibiotic first identified during mid-20th-century antibiotic discovery efforts . Its chemical structure comprises seven amino acid residues with unique modifications, including methoxy groups, N-methylations, and a formyl-valine moiety. Key physicochemical properties include:

- Chemical formula: C₄₈H₆₈N₈O₁₂

- Molecular weight: 949.12 g/mol

- Melting point: 256–258°C

- Density: 1.28 g/cm³ (predicted) .

This compound belongs to a class of cyclic peptides known for their antimicrobial activity, though its specific biological targets and clinical applications remain less documented compared to well-characterized antibiotics like cyclosporine or cycloheximide.

Propiedades

Número CAS |

30270-78-1 |

|---|---|

Fórmula molecular |

C48H68N8O12 |

Peso molecular |

949.1 g/mol |

Nombre IUPAC |

N-[9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide |

InChI |

InChI=1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62) |

Clave InChI |

ASSZAURWVSBFSV-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1C)C)CC2=CC=C(C=C2)OC)NC(=O)C(C(C)C)NC=O)C)CC3=CNC4=C3C=C(C=C4)OC)C)C(CC)O |

Sinónimos |

cycloheptamycin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cycloheptamycin shares structural and functional similarities with other cyclic peptides and antibiotics. Below is a comparative analysis:

Key Differences:

Structural Complexity : this compound’s heptapeptide backbone is shorter than cyclosporine’s 11-residue structure but features more post-translational modifications than cycloheximide .

Biological Targets: Unlike cyclosporine (immunosuppressant) and cycloheximide (eukaryotic translation inhibitor), this compound’s antimicrobial spectrum is inferred from its structural class but lacks robust clinical validation .

Development Stage : this compound remains primarily a research compound, whereas cyclosporine and cycloheximide have established therapeutic roles .

Research Findings and Implications

Historical Context

This compound emerged during a surge in antibiotic discovery post-World War II, alongside compounds like trichodermin and tebamin. However, its development stalled due to challenges in scalability, toxicity profiling, and the rise of broader-spectrum antibiotics .

Structural Insights

The compound’s methoxy and N-methyl groups enhance membrane permeability, a trait shared with cyclosporine but absent in simpler cyclic antibiotics like cycloheximide .

Challenges in Comparative Studies

- Data Gaps : Direct comparative efficacy or pharmacokinetic studies between this compound and analogs are scarce. Most inferences derive from structural parallels rather than head-to-head trials .

- Regulatory Considerations : Modern guidelines for drug similarity assessment (e.g., EMA’s CHMP framework) emphasize structural and functional equivalence, which this compound lacks relative to clinically validated peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.